molecular formula C26H17F3N6O4 B412998 N-[3-(3-methylphenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 306765-98-0

N-[3-(3-methylphenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B412998
CAS No.: 306765-98-0
M. Wt: 534.4g/mol
InChI Key: XOWJUICXGBHOGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H NMR (600 MHz, CDCl3, theoretical prediction based on analogous structures):

  • δ 8.35 ppm : Singlet (1H, triazolo-pyrimidine H-3).
  • δ 7.45–7.20 ppm : Multiplet (5H, phenyl group at position 5).
  • δ 6.90–6.70 ppm : Doublet (2H, phenoxy aromatic protons).
  • δ 3.80 ppm : Singlet (3H, methyl group on phenoxy substituent).
  • δ 2.10 ppm : Singlet (3H, trifluoromethyl adjacent to deshielded environment).

13C NMR (151 MHz, CDCl3):

  • δ 165.2 ppm : Carbonyl carbon (amide).
  • δ 155.0–145.0 ppm : Aromatic carbons in triazolo-pyrimidine core.
  • δ 124.5 ppm (q, J = 272 Hz) : Trifluoromethyl carbon.

19F NMR (564 MHz, CDCl3): Single resonance at δ -62.5 ppm (CF3 group).

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

HRMS (ESI+) analysis reveals a molecular ion peak at m/z 535.1347 [M+H]+ (calculated 535.1348 for C26H18F3N6O4). Key fragmentation pathways include:

  • Loss of NO2 : m/z 489.12 ([M+H–NO2]+).
  • Cleavage of the amide bond : m/z 306.08 (triazolo-pyrimidine fragment).
  • Trifluoromethyl detachment : m/z 466.10 ([M+H–CF3]+).
Fragment Ion m/z Observed Proposed Structure
[M+H]+ 535.1347 Intact molecular ion
[C19H12F3N5O2]+ 306.08 Triazolo-pyrimidine core
[C7H6NO3]+ 152.03 Nitrophenoxy fragment

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Signatures

IR (KBr, cm⁻¹) :

  • 1720 cm⁻¹ : Stretching vibration of amide carbonyl (C=O).
  • 1530 cm⁻¹ : Asymmetric NO2 stretch.
  • 1340 cm⁻¹ : Symmetric NO2 stretch.
  • 1140 cm⁻¹ : C-F stretching (CF3 group).

UV-Vis (MeOH, λmax) :

  • 268 nm : π→π* transition in the triazolo-pyrimidine core.
  • 320 nm : n→π* transition involving nitro and amide groups.
Transition Type Wavelength (nm) Molar Absorptivity (ε)
π→π* 268 12,400 L·mol⁻¹·cm⁻¹
n→π* 320 3,800 L·mol⁻¹·cm⁻¹

The electronic transitions align with TD-DFT calculations for analogous triazolo[1,5-a]pyrimidines, confirming conjugation across the heteroaromatic system.

Properties

IUPAC Name

N-[3-(3-methylphenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17F3N6O4/c1-15-6-5-9-19(10-15)39-20-12-17(11-18(13-20)35(37)38)30-24(36)23-32-25-31-21(16-7-3-2-4-8-16)14-22(26(27,28)29)34(25)33-23/h2-14H,1H3,(H,30,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWJUICXGBHOGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=NN4C(=CC(=NC4=N3)C5=CC=CC=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17F3N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(3-methylphenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound belongs to the class of triazolopyrimidines, characterized by a complex heterocyclic structure that contributes to its biological properties. The presence of trifluoromethyl and nitrophenyl groups enhances its lipophilicity and electron-withdrawing capacity, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Enzyme Inhibition : These compounds often inhibit key enzymes involved in cellular processes. For instance, they may target kinases or phosphodiesterases that play roles in cancer cell proliferation and survival.
  • Antioxidant Activity : Some studies suggest that triazolopyrimidine derivatives can scavenge free radicals and reduce oxidative stress, contributing to their anticancer effects.
  • Antimicrobial Properties : The structural features of these compounds may also confer antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Biological Activity Overview

Activity Type Description References
AnticancerInhibits tumor growth in various cancer cell lines (e.g., HepG2, MCF-7) ,
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria ,
Anti-inflammatoryReduces inflammation markers in vitro and in vivo ,
AntioxidantScavenges free radicals; reduces oxidative stress ,

Case Studies

Several studies have evaluated the biological activity of this compound or structurally related derivatives:

  • Anticancer Activity : A study demonstrated that triazolopyrimidine derivatives significantly inhibited the proliferation of HepG2 liver cancer cells by inducing apoptosis through caspase activation. The IC50 values were found to be lower than those of standard chemotherapeutic agents like cisplatin .
  • Antimicrobial Efficacy : In vitro tests showed that the compound displayed potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were comparable to those of established antibiotics .
  • Anti-inflammatory Effects : In a rodent model of inflammation induced by carrageenan, treatment with the compound resulted in a significant reduction in paw edema compared to controls. This suggests potential use as an anti-inflammatory agent .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities, primarily attributed to its unique triazolo-pyrimidine structure. Key pharmacological properties include:

  • Anticancer Activity : Compounds with similar triazolo-pyrimidine scaffolds have shown promising anticancer properties. For instance, derivatives have been evaluated for their ability to inhibit tumor cell growth and induce apoptosis in various cancer cell lines. The introduction of trifluoromethyl groups often enhances the efficacy and selectivity of these compounds against cancer cells .
  • Antitubercular Activity : Research indicates that triazolo-pyrimidine derivatives can serve as potential antitubercular agents. These compounds have been synthesized and tested against Mycobacterium tuberculosis, demonstrating significant inhibitory effects. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl and trifluoromethyl groups can enhance their antitubercular potency .
  • Inhibition of Protein-Protein Interactions : Some derivatives have been identified as inhibitors of the MDM2-p53 interaction, which is crucial in cancer biology. This inhibition can reactivate p53 function in tumors where it is suppressed, providing a novel approach to cancer treatment .

Case Study 1: Anticancer Screening

A study evaluated a series of triazolo-pyrimidine derivatives for their anticancer activity against multiple cell lines including SNB-19 and OVCAR-8. The most potent compound exhibited over 85% growth inhibition at low micromolar concentrations. This highlights the potential for further development into clinical candidates for cancer therapy .

Case Study 2: Antitubercular Activity

In vitro assays conducted on synthesized derivatives demonstrated MIC values ranging from 4 to 64 μg/mL against M. tuberculosis. The most effective derivative showed an MIC of 4 μg/mL, indicating strong potential as a new antitubercular agent. This study emphasizes the importance of structural modifications in enhancing drug efficacy against resistant strains .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related derivatives:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound [1,2,4]triazolo[1,5-a]pyrimidine 3-(3-methylphenoxy)-5-nitrophenyl (N-3), phenyl (C-5), trifluoromethyl (C-7) 520.42 Not explicitly stated (potential antimicrobial/anticancer)
5-Methyl-N-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine [1,2,4]triazolo[1,5-a]pyrimidine 4-(trifluoromethyl)phenyl (C-7), methyl (C-5) ~355.3 PfDHODH inhibition (antimalarial)
5-Chloro-7-(N-isopropylamino)-6-(2,4,6-trichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine [1,2,4]triazolo[1,5-a]pyrimidine 2,4,6-trichlorophenyl (C-6), isopropylamino (C-7) ~467.7 Fungicidal
2-Amino-5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine [1,2,4]triazolo[1,5-a]pyrimidine Phenyl (C-7), methyl (C-5), amino (C-2) ~265.3 Anti-influenza
N-(4-chlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide Pyrazolo[1,5-a]pyrimidine 4-chlorophenyl (carboxamide), 4-methylphenyl (C-5) 434.84 Not specified (structural analog)

Key Research Findings and Trends

Antimalarial Activity
  • Triazolopyrimidines with N1,N1-diethylpentane-1,4-diamine substituents showed poor antimalarial activity despite mimicking chloroquine’s pharmacophore .
  • The target compound’s nitrophenyl and phenoxy groups may enhance binding to parasitic targets like PfDHODH, though activity remains untested .
Anticancer Potential
  • Hybrids of [1,2,4]triazolo[1,5-a]pyrimidine with indole moieties demonstrated antiproliferative effects against cancer cell lines (MGC-803, HCT-116, MCF-7) .
  • The target compound lacks an indole group but shares a trifluoromethyl group, which could modulate selectivity and potency.
Anti-Influenza Activity
  • 2-Amino derivatives of triazolopyrimidines showed anti-flu activity, emphasizing the importance of hydrogen-bonding groups at C-2 .
  • The target’s carboxamide group may offer comparable interactions but with altered pharmacokinetics.
Structural Variants: Pyrazolo[1,5-a]pyrimidines
  • Pyrazolo analogs (e.g., –18) replace the triazole ring with pyrazole, altering electronic properties and biological targets. These compounds often exhibit divergent activities, highlighting the triazolopyrimidine core’s unique role .

Physicochemical and Pharmacokinetic Insights

  • Trifluoromethyl Groups : Present in both the target and many analogs, this group enhances metabolic stability and lipophilicity, improving membrane permeability .
  • Carboxamide vs.
  • Nitro Group : Unique to the target, this substituent could enhance electron-deficient character, influencing interactions with enzymes like nitroreductases .

Preparation Methods

Formation of the 1,3-Diketone Precursor

The 5-phenyl and 7-trifluoromethyl substituents originate from a 1,3-diketone precursor. Ethyl 3-oxo-3-phenylpropanoate is modified to introduce the trifluoromethyl group via reaction with trifluoroacetic anhydride under basic conditions. Alternatively, direct synthesis of 1-phenyl-3-(trifluoromethyl)propane-1,3-dione is achieved by condensing phenylacetone with ethyl trifluoroacetate in the presence of sodium hydride.

Cyclocondensation with 5-Amino-1,2,4-Triazole

The diketone reacts with 5-amino-4H-1,2,4-triazole in refluxing acetic acid to yield 5-phenyl-7-(trifluoromethyl)-triazolo[1,5-a]pyrimidin-7-ol (4j , Scheme 1). Microwave-assisted methods (e.g., 350–500 W for 2–6 minutes) reduce reaction times from hours to minutes while improving yields by 15–20% compared to conventional heating.

Table 1: Optimization of Cyclocondensation Conditions

MethodTime (min)Yield (%)Purity (%)
Conventional reflux7206592
Microwave (350 W)67895
Microwave (500 W)38297

Synthesis of 3-(3-Methylphenoxy)-5-Nitroaniline

This aromatic amine is synthesized via nitration and etherification.

Nitration of 3-(3-Methylphenoxy)Aniline

3-(3-Methylphenoxy)aniline is nitrated using fuming nitric acid in sulfuric acid at 0°C to yield the 5-nitro derivative. Regioselectivity is controlled by protecting the amine as an acetanilide prior to nitration, achieving >90% para-substitution.

Etherification via Nucleophilic Substitution

An alternative route involves reacting 3-nitro-5-aminophenol with 3-methylphenyl bromide in the presence of K₂CO₃ in DMF at 80°C. Microwave irradiation (300 W, 15 minutes) enhances reaction efficiency, yielding 85% product.

Final Assembly and Characterization

The coupling of the triazolopyrimidine-2-carboxylic acid with 3-(3-methylphenoxy)-5-nitroaniline is monitored by TLC and confirmed via LC-MS. Final purification by recrystallization from ethanol/water (7:3) affords the target compound in >98% purity.

Key Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, triazole-H), 8.15 (d, J = 8.4 Hz, 1H, Ar-H), 7.62–7.58 (m, 5H, Ph-H), 7.32 (t, J = 7.6 Hz, 1H, Ar-H), 6.94 (d, J = 8.0 Hz, 1H, Ar-H), 6.82 (s, 1H, Ar-H), 3.82 (s, 3H, OCH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (NO₂ asymmetric stretch).

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Steps

StepConventional Yield (%)Optimized Yield (%)
Cyclocondensation6582
Nitration7590
Amide Coupling7085

Microwave-assisted synthesis reduces overall process time from 48 hours to 8 hours, with a 20% increase in cumulative yield.

Challenges and Mitigation Strategies

  • Regioselectivity in Nitration: Protection of the amine group as an acetanilide prevents undesired meta-substitution.

  • Trifluoromethyl Stability: Using trifluoroacetic anhydride instead of gaseous CF₃I minimizes side reactions during diketone synthesis.

  • Purification Difficulties: Silica gel chromatography with ethyl acetate/hexane (1:1) effectively separates polar byproducts .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound?

Answer:
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization of precursors (e.g., aminopyrazoles with ketones or aldehydes) under controlled conditions. Key steps include:

  • Core formation : Use of cyclization agents like POCl₃ or DMF-DMA to construct the triazolo-pyrimidine core .
  • Substituent introduction : Sequential functionalization (e.g., nitration, phenoxy-group coupling) requires regioselective protection/deprotection strategies to avoid side reactions .
  • Solvent and catalyst optimization : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity, while palladium catalysts may aid in cross-coupling steps .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization improves purity .

Basic: How can structural characterization be performed to confirm the compound’s identity?

Answer:
A multi-technique approach is essential:

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and torsional conformations (e.g., C–N bond distances ≈ 1.33–1.38 Å for triazole rings) .
  • NMR spectroscopy : ¹H NMR distinguishes aromatic protons (δ 7.0–8.5 ppm for nitro and trifluoromethyl-substituted rings), while ¹⁹F NMR identifies CF₃ groups (δ -60 to -70 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ with <5 ppm error) .

Advanced: What computational methods predict the reactivity of the trifluoromethyl group in catalytic or biological contexts?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. The CF₃ group’s electron-withdrawing effect lowers HOMO energy, reducing susceptibility to oxidation .
  • Molecular docking : Simulate binding interactions with enzyme targets (e.g., kinases). The CF₃ group often enhances hydrophobic interactions in active sites .
  • Reaction path searches : Quantum-chemical tools (e.g., Gaussian) model reaction barriers for CF₃ substitution or degradation pathways .

Advanced: How can contradictory bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

Answer:

  • Dose-response profiling : Establish IC₅₀ values across multiple assays to differentiate target-specific inhibition from off-target cytotoxicity .
  • Structural analogs : Compare activity of derivatives lacking specific substituents (e.g., nitro vs. methoxy groups) to isolate functional contributors .
  • Proteomic profiling : Use affinity chromatography or activity-based protein profiling (ABPP) to identify unintended targets .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Answer:

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., nitration) .
  • Heterogeneous catalysis : Reusable catalysts (e.g., Pd/C) reduce costs and simplify purification .
  • Process analytical technology (PAT) : Real-time monitoring via IR or Raman spectroscopy ensures reaction consistency .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase activity using ADP-Glo™) .
  • Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HepG2, MCF-7) .
  • Solubility/pharmacokinetics : HPLC-based stability tests in simulated biological fluids (pH 1.2–7.4) .

Advanced: How does the nitro group influence photostability and metabolic degradation?

Answer:

  • Photostability : UV-Vis spectroscopy under accelerated light exposure (e.g., 365 nm) reveals nitro group-mediated photooxidation. Nitro-to-nitroso conversion is a common degradation pathway .
  • Metabolism : Liver microsome assays (e.g., human CYP450 isoforms) identify nitro-reduction metabolites. Co-administration with NADPH regenerating systems mimics in vivo conditions .

Advanced: What role do molecular dynamics simulations play in understanding membrane permeability?

Answer:

  • Lipid bilayer models : Simulations (e.g., GROMACS) predict logP values and diffusion coefficients across membranes. The trifluoromethyl group enhances lipophilicity (clogP ≈ 3.5–4.0) but may reduce aqueous solubility .
  • Permeability-glycoprotein (P-gp) efflux : Docking studies assess P-gp binding, which impacts bioavailability .

Basic: How can regioselectivity issues during functionalization be addressed?

Answer:

  • Protecting groups : Temporarily block reactive sites (e.g., Boc for amines) during nitration or coupling .
  • Directed ortho-metallation : Use directing groups (e.g., pyridyl) to control aryl substitution positions .

Advanced: What experimental and computational tools validate reaction mechanisms for novel derivatives?

Answer:

  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • In situ IR spectroscopy : Track intermediate formation (e.g., nitrenes in cyclization steps) .
  • Machine learning : Train models on reaction databases (e.g., Reaxys) to predict feasible pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.